
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TBB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBB belongs to the family of pyrimidinetrione derivatives and is known for its ability to inhibit protein phosphatase 2A (PP2A) activity, a critical regulatory enzyme involved in various cellular processes.
Mécanisme D'action
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action involves the inhibition of PP2A activity, which leads to the activation of various signaling pathways involved in cellular processes such as cell growth, differentiation, and apoptosis. PP2A is known to be dysregulated in various diseases, including cancer and Alzheimer's disease, making 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione a potential therapeutic agent for these conditions.
Biochemical and physiological effects:
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's inhibition of PP2A activity can lead to various biochemical and physiological effects, including the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's ability to inhibit PP2A activity makes it a valuable tool for studying the role of this enzyme in various cellular processes and diseases. However, 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's potency and specificity for PP2A inhibition can vary depending on the experimental conditions, making it important to carefully optimize the concentration and duration of treatment.
Orientations Futures
There are several future directions for 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of more potent and specific PP2A inhibitors. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's potential therapeutic applications in cancer, Alzheimer's disease, and viral infections also warrant further investigation. Additionally, the role of 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in autophagy and other cellular processes should be explored to better understand its mechanisms of action.
Méthodes De Synthèse
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate, followed by cyclization and condensation with urea. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease, 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the accumulation of amyloid-beta plaques, which are associated with the disease's progression. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the replication of hepatitis C virus, making it a potential antiviral agent.
Propriétés
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-5-15-8-12-18(13-9-15)25-21(27)19(20(26)24-22(25)28)14-16-6-10-17(11-7-16)23(2,3)4/h6-14H,5H2,1-4H3,(H,24,26,28)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSPBLQBAGHHGP-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
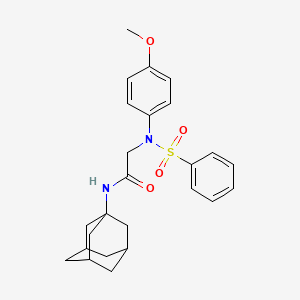
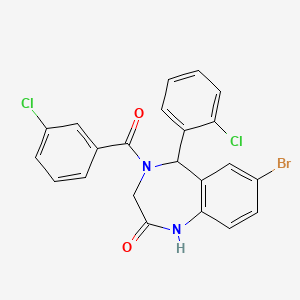
![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)

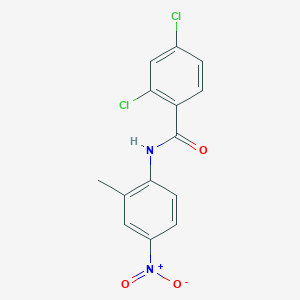
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
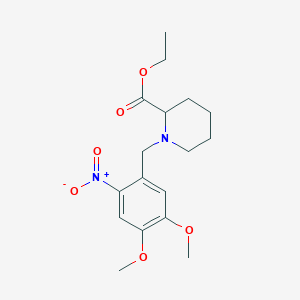
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
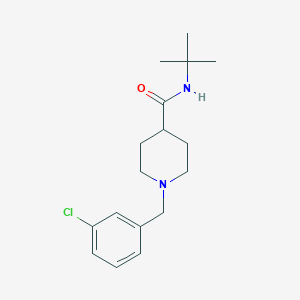
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)
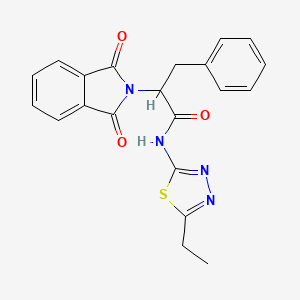
![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)